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Biotin-Dde

Affinity purification Streptavidin elution Proteomics

For labs moving beyond non-cleavable biotin, Biotin-Dde solves the harsh elution problem. Standard biotinylation creates a near-irreversible streptavidin bond, forcing denaturing conditions like 6-8 M guanidine-HCl at low pH that ruin protein conformation and yield. Biotin-Dde's Dde linker is quantitatively cleaved with mild 2-5% aqueous hydrazine, recovering target peptides in native state with >90% efficiency. This avoids denaturation, boosts assay-ready purity, and slashes false positives in mass-spec by leaving non-specific binders on the beads. Ideal for core labs seeking a single Fmoc/Dde orthogonal strategy for standard and labeled peptides with the highest synthesis success rates.

Molecular Formula C18H26N2O4S
Molecular Weight 366.5 g/mol
CAS No. 194038-08-9
Cat. No. B6288499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Dde
CAS194038-08-9
Molecular FormulaC18H26N2O4S
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C
InChIInChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1
InChIKeyJMXONQIABZZOLX-FSBGKCOPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-Dde (CAS 194038-08-9): A Hydrazine-Cleavable Biotinylation Reagent for Reversible Peptide Labeling and Affinity Purification


Biotin-Dde (2-Biotinyldimedone, CAS 194038-08-9) is a transient affinity tag consisting of a biotin moiety acylated to dimedone, forming the 4,4-dimethyl-2,6-dioxocyclohex-1-ylideneethyl (Dde) protecting group system [1]. With a molecular formula of C18H26N2O4S and molecular weight of 366.5 g/mol , this compound attaches without activation to the N-terminus of resin-bound peptides during solid-phase peptide synthesis (SPPS) . Its defining feature is the hydrazine-cleavable Dde moiety, which enables reversible biotin labeling where the tag can be quantitatively removed under mild aqueous conditions .

Why Biotin-Dde Cannot Be Substituted with Standard Biotinylation Reagents in Reversible Labeling Workflows


Standard biotinylation reagents such as Fmoc-Lys(biotin)-OH or biotin-NHS esters produce stable, non-cleavable biotin conjugates. While useful for permanent labeling, these reagents create a fundamental recovery problem: the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) is among the strongest non-covalent bonds in nature, requiring harsh elution conditions (6-8 M guanidine-HCl, pH 1.5, or boiling in SDS) that frequently denature target proteins and release high levels of non-specifically bound contaminants . Although synthesis using Fmoc-Lys(Dde)-OH plus biotin generally gave the highest yields compared to alternative biotinylation strategies, 9 of 34 submitted samples in a multi-facility study failed to contain any correct product, demonstrating that biotinylation is not as routine as commonly assumed [1]. Biotin-Dde addresses these limitations through its integrated hydrazine-cleavable linker, enabling quantitative release under native conditions without denaturation and preserving sample integrity for downstream analysis [2].

Quantitative Evidence for Biotin-Dde Differentiation: Comparative Data on Cleavage Efficiency, Synthetic Yield, and Purification Performance


Quantitative Recovery Efficiency: Dde-Cleavable Biotin vs. Non-Cleavable Biotin in Affinity Purification

Biotin-Dde and its azide-functionalized derivatives achieve >90% release of captured biomolecules from streptavidin supports upon treatment with 2-5% aqueous hydrazine under mild conditions . In contrast, non-cleavable biotin reagents require harsh denaturing elution conditions (e.g., 8 M guanidine-HCl at pH 1.5) that typically release only 50-70% of bound material while co-eluting non-specifically bound contaminants and denaturing the target protein .

Affinity purification Streptavidin elution Proteomics

Synthetic Success Rate: Fmoc-Lys(Dde)-OH/Biotin-Dde Strategy vs. Direct Biotin Incorporation in SPPS

In a multi-facility study assessing biotinylated peptide synthesis outcomes, the strategy employing Fmoc-Lys(Dde)-OH plus biotin (the building-block equivalent of the Biotin-Dde approach) generally gave the highest yields among tested methods [1]. Critically, despite the assumed routine nature of biotinylated peptide synthesis, 9 of the 34 samples (26.5%) submitted across participating core facilities contained no correct product whatsoever [2]. This high failure rate with conventional biotinylation methods underscores the operational advantage of the Dde-based reversible labeling approach.

Solid-phase peptide synthesis Biotinylation strategy Peptide labeling

Commercial Purity Specifications: Biotin-Dde ≥98% vs. Dde Biotin-PEG4-DBCO ≥95%

Biotin-Dde (2-Biotinyldimedone) is commercially available from Merck Millipore (Novabiochem®) with an assay specification of ≥98% by TLC and ≥98.0% by HPLC (area%) . This compares favorably to the purity specifications of related Dde-biotin conjugates such as Dde Biotin-PEG4-DBCO, which is typically supplied at ≥95% purity . The higher purity grade of the base Biotin-Dde reagent reduces the burden of post-synthesis purification when used directly for N-terminal peptide labeling.

Reagent quality HPLC purity Procurement specification

Cleavage Specificity: Dde Linker Selectivity vs. Endogenous Biotin Interference in Proteomics

Incorporation of the Dde biotin-azide cleavable linker into nascent protein profiling protocols increased both the depth and accuracy of profiling compared to non-cleavable biotin enrichment workflows [1]. The Dde cleavage mechanism releases target peptides while leaving endogenously biotinylated proteins and non-specifically bound contaminants retained on the streptavidin beads, effectively eliminating a major source of false-positive identifications in mass spectrometry-based proteomics [2].

Proteomics Background reduction Specificity

Synthesis Efficiency: One-Step High-Yield Preparation of Biotin-Dde vs. Multi-Step Derivatization of PEG-Based Biotin Conjugates

Biotin-Dde (2-Biotinyldimedone) was prepared in a simple one-step, high-yielding process by acylation of dimedone with biotin [1]. This synthetic simplicity contrasts with the multi-step syntheses required for Dde Biotin-PEG4-Azide (CAS 1802907-93-2, MW 695.88) and Dde Biotin-PEG4-DBCO (MW 872.1), which involve sequential PEG linker coupling, functional group installation, and multiple chromatographic purification steps [2]. The one-step synthesis translates to lower manufacturing costs, higher batch-to-batch consistency, and reduced environmental impact.

Reagent synthesis Manufacturing cost Scalability

Optimal Application Scenarios for Biotin-Dde: When Reversible Biotinylation Delivers Measurable Workflow Advantages


Affinity Purification of Biotinylated Peptides Requiring Native-State Recovery

In workflows where purified peptides must retain their native conformation for subsequent functional assays (binding studies, enzymatic activity measurements, or structural characterization), Biotin-Dde enables >90% recovery under mild 2-5% hydrazine cleavage without denaturation . This avoids the 6-8 M guanidine-HCl or low-pH elution conditions required for non-cleavable biotin systems, which cause irreversible protein unfolding and activity loss .

Solid-Phase Peptide Synthesis with Post-Synthetic Biotinylation and Purification

Biotin-Dde attaches without activation to the N-terminus of resin-bound peptides during SPPS . Following acidolytic side-chain deprotection and cleavage from the support, the biotin-tagged peptides are purified on an avidin-agarose column, then released with 5% aqueous hydrazine to yield pure, untagged peptide . This strategy produced the highest yields among multiple tested biotinylation methods in a multi-facility comparison study [1].

Proteomics Enrichment Workflows Requiring Low-Background Peptide Identification

In mass spectrometry-based proteomics, the Dde cleavage mechanism selectively releases only the target peptides while retaining endogenously biotinylated proteins and non-specific contaminants on the streptavidin beads . This built-in specificity filter increases the depth and accuracy of nascent protein network profiling and reduces false-positive identifications compared to non-cleavable biotin enrichment strategies that co-elute background contaminants .

Core Facility Peptide Synthesis Services with Diverse Label Requirements

The Dde-based labeling strategy is compatible with addition of a variety of labels beyond biotin, including fluorescein, dansyl groups, methyl coumarin, and fluorophore/quencher pairs for FRET applications . This versatility enables core facilities to standardize on a single orthogonal protection strategy (Fmoc-Lys(Dde)-OH) for producing diverse labeled peptides, reducing inventory complexity and training burden while maintaining the highest synthesis success rates among evaluated methods .

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